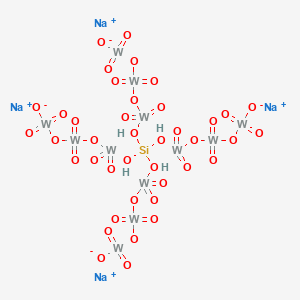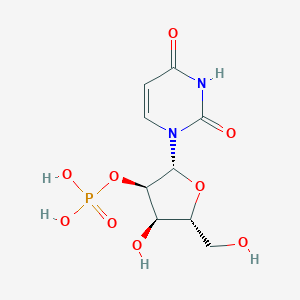
甲氧基三丁基锡
描述
Tributyltin methoxide, also known as Methoxytributylstannane or Tri-n-butyltin methoxide, is an organotin compound with the formula C₁₃H₃₀OSn . It has a molecular weight of 321.09 g/mol .
Synthesis Analysis
Tributyltin methoxide has been used in the synthesis of various alkynylstannanes. The reaction involves the direct reaction of Tributyltin Methoxide with terminal alkynes at room temperature in the presence of a ZnBr2 catalyst .Molecular Structure Analysis
The molecular structure of Tributyltin methoxide consists of three butyl groups covalently bonded to a tin (IV) atom, with a methoxide group also attached to the tin atom .Chemical Reactions Analysis
Tributyltin methoxide has been used in the synthesis of alkynylstannanes through a reaction with terminal alkynes at room temperature in the presence of a ZnBr2 catalyst .Physical And Chemical Properties Analysis
Tributyltin methoxide has a molecular weight of 321.09 g/mol . It has a low water solubility, making it moderately hydrophobic .科学研究应用
Industrial Manufacturing
Tributyltin Methoxide is used in the industrial manufacturing of various products. Organotin compounds, including Tributyltin Methoxide, have been industrially developed since the mid-nineteenth century . They are used as heat and light stabilizers in PVC processing .
PVC Processing
Mono/dibutyltin derivatives find widespread application in pipe, sheeting, and other rigid PVC manufacture . Tributyltin Methoxide, being an organotin compound, is likely to have similar applications.
Food Packaging Materials
Octyltin thioglycolate derivatives, another type of organotin compounds, are approved worldwide as stabilizers for PVC used in food packaging materials and in bottles used for potable liquids . Tributyltin Methoxide may have similar applications due to its organotin properties.
Agrochemical Field
Triorganotin compounds, including Tributyltin Methoxide, have an important place in the agrochemical field as fungicides and miticides . They are used in the production of about 5000 tonnes per annum .
Potato Crop Blight Control
Triphenyltin compounds, a type of triorganotin compounds, are of particular importance in potato crop blight control . Given the similar properties, Tributyltin Methoxide may also be used in this application.
Miticides/Acaricides
Trineophyltin and tricyclohexyltin derivatives, other types of triorganotin compounds, are used as miticides/acaricides . Tributyltin Methoxide, being a triorganotin compound, may have similar applications.
作用机制
Tributyltin methoxide, also known as Tri-n-Butyltin Methoxide, is an organotin compound with the linear formula [CH3(CH2)3]3SnOCH3 . This compound has been recognized for its significant biological activity, particularly as an endocrine-disrupting chemical (EDC) .
Target of Action
The primary targets of Tributyltin methoxide are the nuclear retinoid-X receptor (RXR) and peroxisome proliferator-activated receptor γ (PPARγ), and their heterodimers . These receptors play crucial roles in regulating gene expression, cellular differentiation, and metabolic processes .
Mode of Action
Tributyltin methoxide interacts with RXR and PPARγ, leading to alterations in a range of reproductive, developmental, and metabolic pathways at the organism level . This interaction is considered the molecular initiating event (MIE) in the compound’s mechanism of action .
Biochemical Pathways
The interaction of Tributyltin methoxide with RXR and PPARγ affects various biochemical pathways. These include pathways related to reproduction, development, and metabolism . The exact downstream effects can vary depending on the specific pathway and the organism .
Pharmacokinetics
The compound’s bioavailability is likely influenced by these properties .
Result of Action
The molecular and cellular effects of Tributyltin methoxide’s action are significant. Its interaction with RXR and PPARγ can lead to changes in gene expression and cellular processes . This can result in a variety of physiological effects, including alterations in reproductive and metabolic functions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Tributyltin methoxide. For instance, the compound is known to adhere to bed sediments in aquatic environments . Its half-life in marine water is about one to two weeks, but when it accumulates in sediments, its half-life extends to about two years . Moreover, TBT can remain in sediments and be released back into the aquatic environment for up to 30 years .
安全和危害
属性
IUPAC Name |
tributyl(methoxy)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.CH3O.Sn/c3*1-3-4-2;1-2;/h3*1,3-4H2,2H3;1H3;/q;;;-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGLZJQPMKQFIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H30OSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3074440 | |
| Record name | Stannane, tributylmethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3074440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tributyltin methoxide | |
CAS RN |
1067-52-3 | |
| Record name | Tributylmethoxystannane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1067-52-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tributyltin methoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001067523 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tributyltin methoxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202857 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Stannane, tributylmethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3074440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tri-n-butyltin methanolate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.667 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIBUTYLTIN METHOXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9CFF2AFN2V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula, weight, and key spectroscopic data for TBTMO?
A1: TBTMO has the molecular formula C13H30OSn and a molecular weight of 321.14 g/mol. Key spectroscopic data includes a 1H NMR signal at 3.54 ppm for the methoxy group (OMe) and a 119Sn NMR signal at 83 ppm [].
Q2: What is the significance of the Sn-O bond in TBTMO?
A2: The Sn-O bond in TBTMO plays a crucial role in its reactivity. This bond readily adds across carbonyl groups, enabling reactions with aldehydes, ketones, and even chloral [, ].
Q3: How does TBTMO act as a catalyst in ring-opening polymerization?
A3: TBTMO effectively catalyzes the ring-opening polymerization of lactones, such as β-butyrolactone and ε-caprolactone [, , ]. The mechanism involves the Sn-O bond coordinating to the carbonyl group of the lactone, facilitating ring-opening and subsequent chain propagation.
Q4: Can TBTMO catalyze syndiospecific polymerization?
A4: Yes, TBTMO exhibits a unique ability to catalyze the syndiospecific polymerization of β-butyrolactone, leading to predominantly syndiotactic poly(β-hydroxybutyrate) [, ]. This selectivity is attributed to chain-end stereocontrol during the polymerization process.
Q5: Are there other catalytic applications of TBTMO?
A5: TBTMO acts as a catalyst in various other reactions, including:
- Transesterification: It facilitates the transesterification of poly(L-lactide) with poly(ε-caprolactone), forming copolymers with slightly blocky sequences [].
- Direct synthesis of alkynylstannanes: TBTMO reacts with terminal alkynes in the presence of ZnBr2 as a catalyst, providing a convenient route to alkynylstannanes [, ].
Q6: How can TBTMO be used to synthesize vinyltin compounds?
A6: While direct hydrostannation of but-3-ynoic acid with tributyltin hydride yields the tributyltin carboxylate, using two equivalents of tributyltin hydride in the presence of TBTMO leads to the desired protected vinyltin compound [].
Q7: Can TBTMO be used for the protection of carboxylic acids?
A7: Yes, TBTMO offers a convenient method for temporarily protecting carboxylic acids as tributyltin esters. Deprotection can be achieved using potassium fluoride followed by a mildly acidic solution [].
Q8: What are the applications of TBTMO in palladium-catalyzed coupling reactions?
A8: TBTMO plays a crucial role in several palladium-catalyzed reactions, such as:
- α-Phenylation of ketones: TBTMO generates tin enolates in situ from enol acetates, which then undergo palladium-catalyzed coupling with bromobenzene to yield α-phenyl ketones [].
- Synthesis of aryl ketones: TBTMO facilitates the coupling of aryl bromides with vinylic acetates in the presence of a palladium catalyst, resulting in the unexpected formation of aryl ketones [, ].
Q9: What is known about the toxicity of TBTMO?
A9: TBTMO exhibits acute toxicity, with an LD50 of 98 mg/kg in mice []. Studies have shown that it can induce sperm abnormalities in a dose-dependent manner and may have genotoxic potential [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















